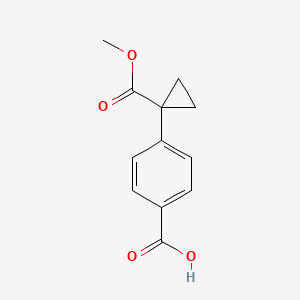

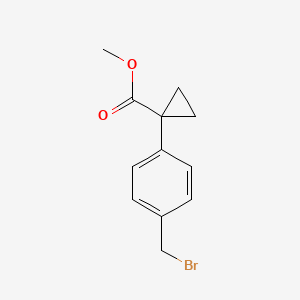

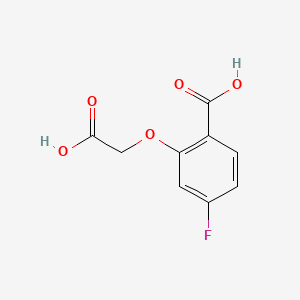

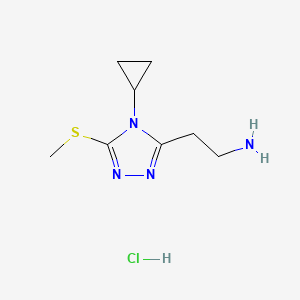

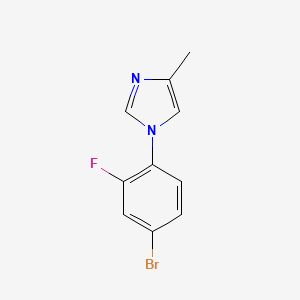

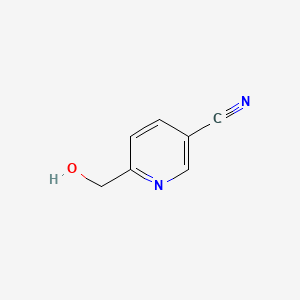

![molecular formula C7H5BrN2O B580697 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 1346809-61-7](/img/structure/B580697.png)

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” is a chemical compound with the molecular formula C7H7BrN2 . It is also known by other names such as “3-Bromo-6,7-dihydro-5H-pyrrolo [3,4-b]pyridine” and has a molecular weight of 199.05 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of 6,7-Dihydro-7-5H-pyrrolo[3,4-b]pyridin derivatives is achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields .

Molecular Structure Analysis

The molecular structure of “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” consists of a pyrrolopyridine core with a bromine atom attached . The InChI string representation of the molecule is InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7 (5)10-3-6/h1,3,9H,2,4H2 .

Physical And Chemical Properties Analysis

The compound “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” has a molecular weight of 199.05 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: FGFR Inhibitors

This compound serves as a key intermediate in the synthesis of derivatives that act as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). Abnormal FGFR signaling is implicated in various cancers, and inhibitors can be crucial for targeted cancer therapies .

Agriculture: Synthesis of Pesticides

In agriculture, the compound’s derivatives are explored for their potential use in the synthesis of novel pesticides. The bromine atom in the compound provides a reactive site for further functionalization, which is essential for creating compounds with specific biological activities .

Material Science: Organic Synthesis Building Block

In material science, “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” is utilized as a building block for organic synthesis. Its structure is conducive to modifications that can lead to new materials with desirable properties like conductivity or luminescence .

Environmental Science: Analytical Studies

The compound is used in environmental science for analytical studies. Its derivatives can be tagged with fluorescent markers or other probes to detect environmental pollutants or to study the interaction of various substances with the environment .

Biochemistry: Enzyme Interaction Studies

In biochemistry, the compound is used to study enzyme interactions. The pyrrolopyridinone core can mimic the natural substrates of enzymes, allowing researchers to investigate enzyme binding and activity .

Pharmacology: Drug Development

Pharmacologically, it’s a precursor in the development of drugs that modulate protein-protein interactions. Its derivatives can be used in the design of small-molecule drugs that can interfere with the pathological interactions at the protein level .

Zukünftige Richtungen

Research on similar 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . These compounds are currently under clinical investigation for the treatment of various cancers . Therefore, “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” and similar compounds may have promising future applications in cancer therapeutics.

Wirkmechanismus

Target of Action

The primary targets of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other pyrrolopyridine derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Eigenschaften

IUPAC Name |

3-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVZJHZGDCIYBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)N1)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744766 |

Source

|

| Record name | 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one | |

CAS RN |

1346809-61-7 |

Source

|

| Record name | 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)